molecular formula C28H19NO4 B11710210 3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one

3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one

Katalognummer: B11710210
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: KKSZKKRCOLRITO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one typically involves a multi-step process. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another approach involves the use of α-azido acrylates and aromatic oximes in a one-pot, metal-free synthesis . These methods are designed to ensure high regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes that minimize the use of hazardous reagents and conditions. Metal-free synthetic routes are particularly attractive for industrial applications due to their eco-friendly nature and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various oxidizing and reducing agents . The conditions often involve moderate temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazole compounds .

Wirkmechanismus

The mechanism of action of 3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one stands out due to its unique combination of phenoxy groups and anthra[1,9-CD]isoxazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C28H19NO4

Molekulargewicht

433.5 g/mol

IUPAC-Name

10,12-bis(3-methylphenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C28H19NO4/c1-16-7-5-9-18(13-16)31-22-15-23(32-19-10-6-8-17(2)14-19)26-25-24(22)27(30)20-11-3-4-12-21(20)28(25)33-29-26/h3-15H,1-2H3

InChI-Schlüssel

KKSZKKRCOLRITO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)OC6=CC=CC(=C6)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.